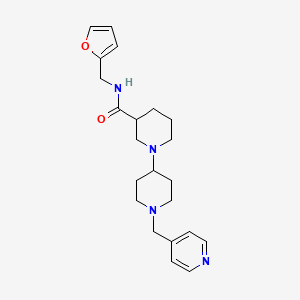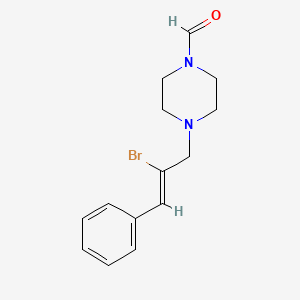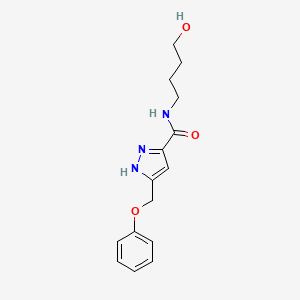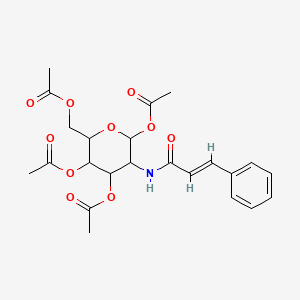
N-(2-furylmethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as FP1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FP1 is a bipiperidine derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用機序
N-(2-furylmethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide acts as a dopamine D3 receptor antagonist, which has been shown to improve cognitive function in animal models of Parkinson's disease, Alzheimer's disease, and schizophrenia. The dopamine D3 receptor is predominantly expressed in the mesolimbic and mesocortical regions of the brain, which are involved in reward processing, motivation, and cognitive function. By blocking the dopamine D3 receptor, this compound increases the availability of dopamine in these regions, leading to improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Parkinson's disease, Alzheimer's disease, and schizophrenia. This compound has also been studied for its potential use as an antidepressant and anxiolytic agent. This compound has been shown to increase the availability of dopamine in the mesolimbic and mesocortical regions of the brain, leading to improved cognitive function.
実験室実験の利点と制限
N-(2-furylmethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the dopamine D3 receptor. However, this compound has limitations in terms of its solubility and stability, which can affect its pharmacokinetics and pharmacodynamics.
将来の方向性
There are several future directions for N-(2-furylmethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide research, including the development of more stable and soluble analogs, the study of this compound in clinical trials for various diseases, and the investigation of this compound in combination with other drugs for improved therapeutic efficacy. Additionally, the study of this compound in animal models of other diseases, such as addiction and attention deficit hyperactivity disorder, may provide further insights into its potential therapeutic applications.
合成法
N-(2-furylmethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been synthesized using various methods, including the reaction of 1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid with furfurylamine and then coupling with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction mixture is then purified using column chromatography to obtain the final product. Other methods of synthesis include the reaction of 1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid with furfural and then coupling with DCC and NHS.
科学的研究の応用
N-(2-furylmethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to have potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and schizophrenia. This compound acts as a dopamine D3 receptor antagonist, which has been shown to improve cognitive function in animal models of these diseases. This compound has also been studied for its potential use as an antidepressant and anxiolytic agent.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c27-22(24-15-21-4-2-14-28-21)19-3-1-11-26(17-19)20-7-12-25(13-8-20)16-18-5-9-23-10-6-18/h2,4-6,9-10,14,19-20H,1,3,7-8,11-13,15-17H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMENXBWBCFVHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CC=NC=C3)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{2-[2-(allyloxy)-3-methoxyphenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5428150.png)
![N-[1-(2,5-dimethylphenyl)ethyl]butanamide](/img/structure/B5428157.png)
![N-[1-(1-beta-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-fluorobenzamide hydrochloride](/img/structure/B5428175.png)

![N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-4-methylbenzohydrazide](/img/structure/B5428183.png)
![(4aS*,8aR*)-1-butyl-6-[5-(methoxymethyl)-2-furoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5428184.png)



![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(4-methyl-1H-imidazol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5428216.png)

![4-amino-2-(1-piperidinyl)-1,3-diazaspiro[5.5]undeca-2,4-diene-5-carbonitrile](/img/structure/B5428222.png)
![1-[2-(4-methylphenyl)vinyl]-9H-beta-carboline](/img/structure/B5428238.png)
![3-[(dimethylamino)methyl]-1-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5428245.png)